molecular formula C15H20N2O3 B5363201 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole

Cat. No.: B5363201
M. Wt: 276.33 g/mol
InChI Key: OVPTVZPAYSWGID-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole is a heterocyclic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of oxadiazoles, which are five-membered rings containing oxygen and nitrogen atoms. The presence of the 3,4-dimethoxyphenyl group and the 2,2-dimethylpropyl group contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxadiazole ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the 2,2-dimethylpropyl group, which may affect its reactivity and applications.

    5-(2,2-Dimethylpropyl)-1,2,4-oxadiazole: Lacks the 3,4-dimethoxyphenyl group, leading to different chemical properties.

    3-Phenyl-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole:

Uniqueness

The presence of both the 3,4-dimethoxyphenyl group and the 2,2-dimethylpropyl group in 3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole makes it unique among oxadiazoles

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(2,2-dimethylpropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)9-13-16-14(17-20-13)10-6-7-11(18-4)12(8-10)19-5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPTVZPAYSWGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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